(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203087 | |
| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139004-93-6 | |
| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with piperidine derivatives. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates .
Scientific Research Applications
Chemistry
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate serves as a crucial building block in organic synthesis. Its chiral nature allows it to act as a chiral auxiliary, enhancing the stereochemical outcomes of reactions. This compound is often utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Table 1: Chemical Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a chiral auxiliary to improve stereochemical outcomes. |
| Building Block | Serves as an intermediate in the synthesis of complex organic molecules. |
| Agrochemicals | Utilized in the production of fine chemicals for agricultural applications. |
Biological Applications
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its structural features enable it to interact with various neurotransmitter systems, suggesting potential applications in pharmacology.
| Biological Activity | Potential Implications |
|---|---|
| Antidepressant Effects | May influence serotonin and norepinephrine levels, indicating potential antidepressant properties. |
| Cancer Therapy | Research shows piperidine derivatives can induce apoptosis in cancer cells. |
| Alzheimer's Disease | Investigated for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes in Alzheimer's pathology. |
Medicinal Chemistry
This compound is being explored for its therapeutic effects, particularly as an intermediate in drug synthesis. Its ability to enhance selectivity and potency in inhibiting key enzymes makes it a candidate for developing new pharmaceuticals.
Case Studies
- Cancer Therapy : A study demonstrated that piperidine derivatives similar to this compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin.
- Alzheimer's Disease : Compounds with piperidine moieties have been shown to effectively inhibit AChE and BuChE, improving selectivity and potency against these enzymes.
Industrial Applications
Beyond its applications in research and medicine, this compound has potential uses in industrial engineering, particularly in the design of new materials or processes such as mechanical vapor recompression systems.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₁₂H₂₃NO₂
- Molecular Weight : 209.32 g/mol
- Appearance : White crystalline solid
- Melting Point : 67–71°C
- Solubility : Soluble in chloroform, ether, and acetonitrile; insoluble in water .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate and Related Compounds
Enantiomeric Variants
- (R)-tert-Butyl piperidin-3-ylcarbamate (CAS 309956-78-3): The R-enantiomer exhibits distinct stereoselectivity in drug synthesis, particularly for targeting receptors sensitive to chirality .
- (S)-Enantiomer : Preferred in catalytic asymmetric hydrogenation due to its compatibility with chiral ligands .
Heterocyclic Analogues
- Pyridine Derivatives (e.g., tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate): The pyridine ring introduces aromaticity and electron-withdrawing effects, enhancing stability in cross-coupling reactions. Such compounds are pivotal in kinase inhibitor development .
- Cyclohexyl Derivatives (e.g., tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate): The cyclohexane scaffold provides conformational rigidity, useful in designing enzyme inhibitors with improved binding affinity .
Substituent Effects
- Hydroxyl/Phenyl Groups (e.g., (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate): Hydroxyl groups facilitate oxidation to ketones (e.g., compound 86 in ), while phenyl rings enhance π-π interactions in drug-receptor binding .
- Halogenated Derivatives (e.g., tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate): Chlorine atoms improve metabolic stability and bioavailability in agrochemicals .
Biological Activity
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molar Mass : Approximately 214.3 g/mol
- Functional Group : Carbamate
This compound is primarily utilized as a chiral auxiliary in organic synthesis, enhancing the stereochemical outcomes of reactions. Its piperidine structure is noteworthy for its potential interactions with various neurotransmitter systems.
1. Antidepressant Activity
Research indicates that piperidine derivatives, including this compound, may influence neurotransmitter systems, suggesting potential antidepressant effects. The modulation of serotonin and norepinephrine levels is a common mechanism among similar compounds.
3. Inhibition of Serine Proteases
A series of studies have focused on piperidine-based carbamate inhibitors targeting serine proteases such as matriptase and hepsin. These proteases play critical roles in cancer cell signaling pathways. The incorporation of a piperidine moiety via a carbamate linkage has been shown to enhance the potency of these inhibitors, indicating that this compound could share similar mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of piperidine derivatives is crucial for predicting biological activity. The following table summarizes comparative compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl substitution at position 6 | Altered steric hindrance affects reactivity |
| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl substitution at position 2 | Different chiral environment impacts selectivity |
| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine ring at position 3 | Potentially different biological activity |
| (R)-tert-Butyl piperidin-3-ylcarbamate | Enantiomeric form | Distinct pharmacological properties |
These variations illustrate how structural modifications can influence reactivity and biological activity, highlighting the unique position of this compound within this class.
Case Studies
- Cancer Therapy : Research has shown that piperidine derivatives can induce apoptosis in cancer cells. One study demonstrated that a compound with a similar structure exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
- Alzheimer's Disease : Compounds incorporating piperidine moieties have been investigated for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes in Alzheimer's pathology. The introduction of carbamates has improved selectivity and potency in inhibiting these enzymes .
Q & A
Q. What are the key synthetic methodologies for preparing (S)-tert-butyl (piperidin-2-ylmethyl)carbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen. A common approach includes:
- Boc Protection : Reacting (S)-piperidin-2-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or dichloromethane) under basic conditions (e.g., triethylamine) .
- Work-Up : Purification via column chromatography or recrystallization to achieve ≥95% purity, as validated by HPLC and NMR .
- Chirality Retention : Use of enantiomerically pure starting materials and low-temperature reactions to minimize racemization .
Q. How is this compound characterized structurally and analytically?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ 1.2–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₂₂N₂O₂, [M+H]⁺ = 215.18) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction using SHELX programs is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
Discrepancies in optical rotation or NMR data may arise from residual solvents or impurities. Methodological solutions include:
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiopurity .
- Comparative Analysis : Cross-validate results with synthetic intermediates (e.g., (S)-piperidin-2-ylmethylamine) and literature optical rotation values .
- X-ray Diffraction : Resolve ambiguities by determining the crystal structure, leveraging SHELXL for refinement .
Q. What strategies optimize reaction yields in large-scale syntheses of this carbamate?
- Catalytic Efficiency : Replace traditional bases (e.g., Et₃N) with DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
- Solvent Selection : Use acetonitrile for improved solubility of intermediates, reducing side-product formation .
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and identifies byproducts early .
Q. How is this compound utilized in the synthesis of bioactive molecules?
- Pharmaceutical Intermediates : It serves as a chiral building block for kinase inhibitors and antiviral agents. For example, coupling with iodopyrimidine derivatives generates enantiopure pharmacophores .
- Peptidomimetics : The Boc-protected amine is deprotected under acidic conditions (e.g., HCl/dioxane) to yield free amines for peptide bond formation .
Data Analysis and Experimental Design
Q. What analytical approaches address discrepancies in melting point or solubility data?
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting melting points .
- Solubility Profiling : Use the shake-flask method in buffers (pH 1–7) to account for ionization effects .
- Literature Cross-Check : Compare findings with peer-reviewed datasets from PubChem or ECHA to identify outliers .
Q. How do researchers validate the absence of racemization during synthetic steps?
- Circular Dichroism (CD) : Monitor the CD spectrum at 220–260 nm for chiral integrity .
- Chiral Derivatization : React the product with Mosher’s acid chloride and analyze by ¹H NMR for diastereomer formation .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
